Diuron-desmethyl is a metabolite of the widely used herbicide diuron (PubChem: ). Metabolism refers to the transformation of a compound by an organism. In the case of diuron, organisms like plants and animals can break it down into diuron-desmethyl [PubChem]. Studying diuron-desmethyl helps researchers understand the environmental fate and degradation pathways of diuron, which is crucial for assessing its persistence and potential ecological effects.
1-(3,4-Dichlorophenyl)-3-methylurea, also known as diuron desmethyl, is a chemical compound with the molecular formula C₈H₈Cl₂N₂O and a molecular weight of 219.07 g/mol. It belongs to the class of phenylureas and is characterized by the presence of a dichlorophenyl group attached to a methyl-substituted urea moiety. This compound is primarily recognized as a metabolite of diuron, a widely used herbicide, and plays a significant role in environmental studies due to its detection in groundwater and soil systems .
There is no current information available on the specific mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylurea in biological systems.
As with any research chemical, it is essential to handle 1-(3,4-Dichlorophenyl)-3-methylurea with caution due to potential unknown hazards. The presence of chlorine atoms suggests potential irritation or corrosive effects.
In the absence of specific data, it is recommended to follow general laboratory safety protocols when handling this compound, including:
The chemical behavior of 1-(3,4-Dichlorophenyl)-3-methylurea can be understood through its degradation pathways. It undergoes hydrolysis and photodegradation, leading to various products including 3,4-dichloroaniline. These reactions are crucial for understanding its environmental persistence and potential toxicity . The degradation kinetics indicate that under certain conditions, such as exposure to light or specific pH levels, the compound can break down into simpler molecules, affecting its bioavailability and ecological impact .
1-(3,4-Dichlorophenyl)-3-methylurea exhibits biological activity primarily as an herbicide metabolite. It has been shown to inhibit photosynthesis in plants by interfering with the electron transport chain in chloroplasts. This mechanism is similar to that of its parent compound, diuron, making it relevant in studies concerning herbicide resistance and environmental toxicity . Additionally, research indicates potential endocrine-disrupting effects, raising concerns about its impact on aquatic organisms when present in contaminated water sources .
The synthesis of 1-(3,4-Dichlorophenyl)-3-methylurea typically involves the following steps:
These methods highlight the compound's synthetic accessibility and relevance in both laboratory and industrial contexts.
1-(3,4-Dichlorophenyl)-3-methylurea finds applications primarily in agricultural settings as a marker for diuron usage and environmental monitoring. Its detection in groundwater serves as an indicator of herbicide contamination, prompting studies on soil health and water quality. Additionally, it is utilized in analytical chemistry for developing methods to quantify herbicide residues in environmental samples .
Interaction studies involving 1-(3,4-Dichlorophenyl)-3-methylurea focus on its effects on various biological systems. Research has demonstrated its capacity to interact with plant physiological processes, particularly those related to photosynthesis and growth inhibition. Furthermore, studies have explored its interactions with microbial communities in soil and water ecosystems, assessing how it influences microbial diversity and function .
Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)-3-methylurea. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) | C₉H₁₀Cl₂N₂O | Widely used herbicide; parent compound |
| Linuron (N-(3,4-dichlorophenyl)-N'-methylurea) | C₉H₈Cl₂N₂O | Similar herbicidal properties; different substituent |
| Propanil (N-(1-phenyl)propanamide) | C₉H₁₁Cl₂N | Used for weed control; different functional group |
These compounds illustrate the diversity within the phenylurea class while underscoring the unique role of 1-(3,4-Dichlorophenyl)-3-methylurea as a metabolite with specific environmental implications .
1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as 3-(3,4-dichlorophenyl)-1-methylurea, represents a critical metabolite in the environmental degradation of the herbicide diuron [2] [3]. This compound serves as the primary intermediate in the biotransformation pathways across diverse biological systems, from microbial communities to higher plants and mammals [7] [8]. The biochemical significance of this metabolite extends beyond its role as a simple degradation product, as it demonstrates reduced phytotoxicity compared to its parent compound while maintaining structural characteristics that allow for further metabolic processing [10] [20].
The formation of 1-(3,4-dichlorophenyl)-3-methylurea from diuron occurs primarily through N-demethylation reactions catalyzed by cytochrome P450 enzymes across various biological systems [2] [7]. In bacterial systems, particularly Stenotrophomonas acidaminiphila, this compound emerges as the primary metabolite, with formation rates achieving 84% diuron degradation over extended cultivation periods [3]. The white-rot fungus Phanerochaete chrysosporium demonstrates exceptional efficiency in this transformation, producing 1-(3,4-dichlorophenyl)-3-methylurea at concentrations of 0.74 micrograms per milliliter from 7 micrograms per milliliter of diuron substrate [7].
Genetically engineered systems have revealed enhanced formation mechanisms through the expression of modified cytochrome P450 enzymes [12]. Bacillus megaterium strains engineered with P450 BM3 MT35 variants achieve 23% degradation of diuron within 24 hours, with 1-(3,4-dichlorophenyl)-3-methylurea as the primary metabolite [12]. Similarly, genetically modified Chlamydomonas reinhardtii expressing the same enzyme system demonstrates 50.8% to 53.3% diuron degradation over seven days, establishing this metabolite as the predominant transformation product [12].
The formation mechanism involves the hydroxylation of the N-methyl group attached to the urea nitrogen, followed by formaldehyde elimination [15]. This process requires the presence of NADPH-cytochrome P450 reductase and molecular oxygen, with the reaction proceeding through a hydroxylated intermediate that spontaneously decomposes to yield the demethylated product [7] [10].
Table 1: Formation Mechanisms from Parent Herbicide Diuron
| Organism Type | Primary Formation Mechanism | Formation Rate/Efficiency | Key Enzymatic System |
|---|---|---|---|
| Bacteria (Bacillus species) | N-demethylation via cytochrome P450 | 51-54% degradation (46 days) | Cytochrome P450 demethylase |
| Fungi (Phanerochaete chrysosporium) | N-demethylation via cytochrome P450 system | 74% DCPMU formation (7 μg/mL diuron) | Intracellular cytochrome P450 |
| Plants (Soybean CYP71A10) | N-demethylation via CYP71A10 enzyme | High turnover rates comparable to physiological substrates | CYP71A10 monooxygenase |
| White-rot fungus (Trametes versicolor) | N-demethylation (weeks required) | Slow process requiring weeks | Native metabolic pathways |
| Genetically modified Bacillus megaterium | Enhanced N-demethylation via P450 BM3 MT35 | 23% degradation (24 hours) | P450 BM3 MT35 variant |
| Green algae (Chlamydomonas reinhardtii) | N-demethylation via engineered P450 BM3 MT35 | 50.8-53.3% degradation (7 days) | Chloroplast-expressed P450 BM3 MT35 |
Plant tissues demonstrate sophisticated N-demethylation capabilities through specialized cytochrome P450 enzymes localized primarily in the endoplasmic reticulum [10] [20]. The soybean cytochrome P450 enzyme CYP71A10 functions as a primary N-demethylase for diuron, converting the herbicide to 1-(3,4-dichlorophenyl)-3-methylurea with turnover rates comparable to physiological substrates [20]. This enzyme demonstrates remarkable substrate specificity, efficiently metabolizing phenylurea herbicides including fluometuron, linuron, chlortoluron, and diuron through N-demethylation reactions [20].
Jerusalem artichoke (Helianthus tuberosus) expresses the cytochrome P450 enzyme CYP76B1, which catalyzes double N-dealkylation of phenylureas with exceptional efficiency [10]. This enzyme system represents one of the most effective plant-based detoxification mechanisms, capable of complete N-demethylation of diuron to produce non-phytotoxic compounds [10]. Microsomal preparations from Jerusalem artichoke tubers treated with phenobarbital demonstrate enhanced N-demethylation activity, indicating the inducible nature of these enzymatic systems [10].
Transgenic tobacco plants expressing CYP71A10 exhibit significantly enhanced metabolism of phenylurea herbicides compared to control plants [20]. These transgenic systems demonstrate that heterologous expression of plant cytochrome P450 enzymes can confer enhanced tolerance to herbicide exposure through efficient N-demethylation processes [20]. The enhanced metabolic capacity results in rapid conversion of diuron to 1-(3,4-dichlorophenyl)-3-methylurea, preventing accumulation of the phytotoxic parent compound in plant tissues [20].
The tissue-specific localization of these N-demethylation processes occurs primarily in leaf tissues, where cytochrome P450 enzymes are concentrated in the endoplasmic reticulum of mesophyll cells [20]. Root tissues also contribute to N-demethylation processes, particularly in phytoremediator species such as Canavalia ensiformis, which demonstrates effective diuron metabolism at concentrations up to 3500 grams per hectare [16].
Table 2: N-demethylation Processes in Plant Tissues
| Plant Species | Cytochrome P450 Enzyme | N-demethylation Activity | Metabolic Efficiency | Tissue Localization |
|---|---|---|---|---|
| Soybean (Glycine max) | CYP71A10 | Primary N-demethylase for diuron | High efficiency, produces nonphytotoxic compounds | Endoplasmic reticulum |
| Jerusalem artichoke (Helianthus tuberosus) | CYP76B1 | Double N-dealkylation with high turnover | Turnover rates comparable to physiological substrates | Microsomal fraction |
| Transgenic tobacco | CYP71A10 (transgenic) | Enhanced metabolism in transgenic plants | Significantly enhanced tolerance to herbicides | Leaf tissues primarily |
| Various crop plants | Species-specific P450s | Variable efficiency across species | Species-dependent variation | Root and shoot tissues |
| Canavalia ensiformis (phytoremediator) | Native plant P450s | Phytoremediation capacity demonstrated | Effective at high concentrations up to 3500 g/ha | Whole plant system |
The metabolic transformation of 1-(3,4-dichlorophenyl)-3-methylurea follows distinct pathways across different organism categories, each demonstrating unique biochemical characteristics and transformation efficiencies [2] [3] [13]. Gram-negative bacteria, particularly Stenotrophomonas acidaminiphila, achieve 84% diuron degradation with 1-(3,4-dichlorophenyl)-3-methylurea as the primary metabolite, followed by further transformation to 3,4-dichloroaniline at concentrations of 0.10 micrograms per liter [3].
Alcaligenes faecalis demonstrates a comprehensive transformation sequence beginning with diuron conversion to 1-(3,4-dichlorophenyl)-3-methylurea, followed by sequential formation of 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline [3]. This organism achieves complete mineralization through further degradation to catechol and cis,cis-muconic acid, representing one of the most complete metabolic pathways observed in bacterial systems [3].
Fungal systems, exemplified by Phanerochaete chrysosporium, produce 1-(3,4-dichlorophenyl)-3-methylurea at 0.74 micrograms per milliliter and 1-(3,4-dichlorophenyl)urea at 0.06 micrograms per milliliter from diuron substrate [7]. The fungal system demonstrates continued metabolism of 1-(3,4-dichlorophenyl)-3-methylurea, as evidenced by decreasing concentrations over time, indicating active secondary transformation processes [7].
Bacterial strain SL-6 exhibits a comprehensive metabolic sequence involving diuron transformation to 1-(3,4-dichlorophenyl)-3-methylurea, followed by conversion to 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline [13]. This strain achieves complete ring opening through catechol formation and subsequent conversion to cis,cis-muconic acid, demonstrating full mineralization capability for 200 milligrams per liter of diuron [13].
Mammalian systems demonstrate alternative transformation pathways where hydroxylation predominates over N-demethylation [9]. In rat studies, extensive metabolism produces eight distinct metabolites in urine, with glucuronide and sulfate conjugation representing the primary detoxification mechanisms [9]. Marine organisms, particularly the Pacific oyster, demonstrate biotransformation capabilities that convert diuron to 1-(3,4-dichlorophenyl)-3-methylurea and 1-(3,4-dichlorophenyl)urea with significantly reduced embryotoxicity compared to the parent compound [18].
Table 3: Metabolic Transformation Sequences in Various Organisms
| Organism Category | Initial Transformation | Secondary Transformations | Final Products | Transformation Efficiency |
|---|---|---|---|---|
| Bacteria (Stenotrophomonas acidaminiphila) | Diuron → DCPMU (primary) | 3,4-DCA formation (0.10 μg/L) | Mineralization pathway incomplete | 84% diuron degradation |
| Bacteria (Alcaligenes faecalis) | Diuron → DCPMU, DCPU, 3,4-DCA | Further degradation to catechol and muconic acid | Complete mineralization achieved | 35% diuron degradation with metabolite formation |
| Fungus (Phanerochaete chrysosporium) | Diuron → DCPMU (0.74 μg/mL) → DCPU (0.06 μg/mL) | DCPMU further metabolized by fungus | Reduced toxicity metabolites | Almost complete removal (10 days) |
| Bacterial strain SL-6 | Diuron → DCPMU → DCPU → 3,4-DCA | Catechol → cis,cis-muconic acid (ring opening) | Complete ring opening and mineralization | 200 mg/L diuron efficiently degraded |
| Mammalian systems (rat, human) | Diuron → hydroxylated metabolites → conjugates | Glucuronide and sulfate conjugation | Conjugated metabolites for excretion | Extensive metabolism with 8 urinary metabolites |
| Marine organisms (Pacific oyster) | Diuron → DCPMU ≥ DCPU (lower toxicity) | Reduced embryotoxicity compared to parent | Less toxic metabolites than diuron | Biotransformation constitutes detoxification |
The enzymatic pathways governing 1-(3,4-dichlorophenyl)-3-methylurea formation and degradation involve multiple enzyme categories with distinct catalytic functions and regulatory mechanisms [7] [8] [13]. Cytochrome P450 demethylases represent the primary enzymatic pathway for formation, with specific enzymes including CYP71A10, CYP76B1, and P450 BM3 MT35 demonstrating high-efficiency N-demethylation of diuron [10] [12] [20]. These enzymes exhibit sensitivity to 1-aminobenzotriazole, a specific cytochrome P450 inhibitor, confirming their role in the demethylation process [7].
Amidohydrolases and amidases constitute the secondary enzymatic pathway responsible for the degradation of 1-(3,4-dichlorophenyl)-3-methylurea through amide bond hydrolysis [8]. Key enzymes in this category include PuhA, PuhB, LibA, HylA, Phh, Mhh, and LahB, which catalyze the cleavage of urea bridges to produce 3,4-dichloroaniline [8]. These enzymes demonstrate independence from cytochrome P450 inhibitors, indicating distinct catalytic mechanisms and cellular localizations [8].
Dehalogenase enzymes, particularly 4-chlorobenzoyl-CoA dehalogenase, facilitate the removal of chlorine atoms from aromatic rings during the degradation of chlorinated metabolites [13]. The expression of this enzyme increases 2.20-fold in bacterial systems exposed to diuron, indicating its inducible nature and importance in the complete mineralization pathway [13]. Monooxygenases, including nitrate monooxygenase, contribute to oxidative deamination reactions with 2.35-fold upregulation in diuron-degrading bacteria [13].
Dioxygenase enzymes play crucial roles in ring-opening reactions that complete the mineralization process [13]. Quercetin 2,3-dioxygenase, aromatic ring hydroxylating dioxygenase, homogentisate 1,2-dioxygenase, and phytanoyl-CoA dioxygenase family proteins demonstrate significant upregulation in bacterial systems capable of complete diuron mineralization [13]. These enzymes require iron and 2-oxoglutarate as cofactors and are responsible for the final steps of aromatic ring cleavage [13].
Laccase enzymes, including lignin peroxidase and manganese peroxidase, enhance degradation in fungal systems through oxidative mechanisms [8]. These enzymes demonstrate pH and temperature sensitivity and contribute to the overall degradation efficiency in white-rot fungi capable of processing recalcitrant aromatic compounds [7] [8].
Table 4: Enzymatic Pathways Involved in Formation and Degradation
| Enzyme Category | Specific Enzymes | Primary Function | Formation/Degradation Role | Inhibitor Sensitivity |
|---|---|---|---|---|
| Cytochrome P450 demethylases | CYP71A10, CYP76B1, P450 BM3 MT35 | N-demethylation of diuron to DCPMU | Primary formation mechanism for DCPMU | Inhibited by 1-aminobenzotriazole (ABT) |
| Amidohydrolases/Amidases | PuhA, PuhB, LibA, HylA, Phh, Mhh, LahB | Amide bond hydrolysis (urea bridge cleavage) | Degradation of DCPMU to 3,4-DCA | Not typically inhibited by P450 inhibitors |
| Dehalogenases | 4-chlorobenzoyl-CoA dehalogenase | Chlorine removal from aromatic ring | Further degradation of chlorinated metabolites | Substrate-specific inhibition patterns |
| Monooxygenases | Nitrate monooxygenase | Oxidative deamination reactions | Degradation of aniline derivatives | Oxygen-dependent activity |
| Dioxygenases | Quercetin 2,3-dioxygenase, aromatic ring dioxygenase | Ring opening and hydroxylation | Complete mineralization pathway | Iron and 2-oxoglutarate dependent |
| Laccase enzymes | Lignin peroxidase, manganese peroxidase | Oxidative degradation of aromatic compounds | Enhanced degradation in fungal systems | pH and temperature sensitive |
The metabolic profiles for 1-(3,4-dichlorophenyl)-3-methylurea formation and processing demonstrate significant variation across species categories, reflecting evolutionary adaptations and specialized biochemical capabilities [2] [3] [7]. Gram-negative bacteria exhibit the highest formation efficiency, with this compound appearing as the primary metabolite in eight of the ten most effective diuron-degrading bacterial strains isolated from contaminated soils [3]. These organisms demonstrate complete mineralization capability through sequential N-demethylation, amide hydrolysis, and ring-opening reactions [3].
Gram-positive bacteria show moderate formation efficiency, with Bacillus cereus achieving 68% diuron degradation while producing detectable levels of 1-(3,4-dichlorophenyl)-3-methylurea [3]. These organisms typically exhibit lower degradation rates but maintain persistent metabolic activity, contributing to gradual breakdown processes in soil environments [3]. The metabolic pathway in gram-positive bacteria follows N-demethylation patterns but with variable efficiency compared to gram-negative counterparts [3].
White-rot fungi demonstrate very high formation efficiency, with Phanerochaete chrysosporium producing 1-(3,4-dichlorophenyl)-3-methylurea as the major metabolite at 0.74 micrograms per milliliter concentration [7]. Fungal systems utilize intracellular cytochrome P450 systems combined with extracellular enzyme complexes, providing dual mechanisms for metabolite processing [7] [8]. This combination results in exceptional bioremediation capabilities suitable for environmental applications [7].
Higher plants exhibit high formation efficiency with significant species variation, reflecting tissue-specific cytochrome P450 expression patterns [10] [20]. Soybean and tobacco systems demonstrate particularly effective N-demethylation capabilities, while phytoremediator species such as Canavalia ensiformis show capacity for processing high concentrations of diuron substrate [16] [20]. Plant systems utilize membrane-bound cytochrome P450 enzymes localized in endoplasmic reticulum compartments [20].
Mammalian systems show moderate formation efficiency as N-demethylation represents a secondary pathway to hydroxylation and conjugation reactions [9]. These systems prioritize extensive conjugation mechanisms for detoxification rather than complete mineralization, resulting in conjugated metabolites suitable for excretion [9]. Aquatic organisms demonstrate high formation efficiency with significant detoxification benefits, as the metabolic transformation provides embryoprotective effects compared to parent compound exposure [18].
Table 5: Comparative Metabolic Profiles Across Species
| Species/Organism Group | DCPMU Formation Efficiency | Metabolic Pathway Characteristics | Key Distinguishing Features | Environmental Significance |
|---|---|---|---|---|
| Gram-negative bacteria | High (primary metabolite in 8/10 top degraders) | N-demethylation → amide hydrolysis → mineralization | Complete mineralization capability | Primary environmental degradation pathway |
| Gram-positive bacteria | Moderate (detected in 68% degradation by Bacillus cereus) | N-demethylation with variable efficiency | Lower degradation rates but persistent activity | Soil persistence and gradual breakdown |
| White-rot fungi | Very high (major metabolite, 0.74 μg/mL) | N-demethylation via intracellular P450 system | Extracellular enzyme systems involvement | Bioremediation applications |
| Higher plants (crops) | High with species variation | N-demethylation via membrane-bound P450s | Tissue-specific P450 expression patterns | Phytoremediation potential |
| Mammalian systems | Moderate (secondary to hydroxylation) | Hydroxylation and conjugation predominant | Extensive conjugation for detoxification | Bioaccumulation and toxicity assessment |
| Aquatic organisms | High with detoxification benefit | N-demethylation with reduced toxicity | Embryoprotective metabolic transformation | Aquatic ecosystem impact evaluation |
Irritant